![molecular formula C22H15BrCl2N2O2 B2502143 7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533876-67-4](/img/structure/B2502143.png)

7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

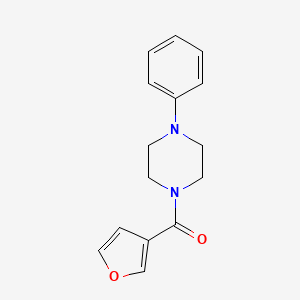

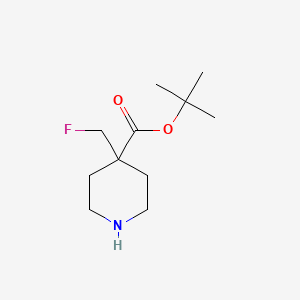

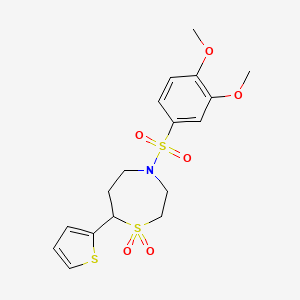

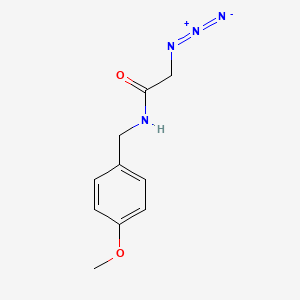

The compound 7-Bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a benzodiazepine derivative, a class of compounds known for their various pharmacological properties. While the specific compound is not directly described in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics of the compound.

Synthesis Analysis

The synthesis of related benzodiazepine compounds typically involves multi-step reactions. For instance, 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one was synthesized through the thermolysis of the syn-4-phenylsemicarbazone of 2-aminobenzophenone . Another series of benzodiazepines were synthesized in yields ranging from 35-94%, with their structures confirmed by various spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray crystallography has been a pivotal tool in determining the molecular and crystal structures of benzodiazepine derivatives . The nature of hydrogen bonds in both solution and crystalline states has been explored using IR spectroscopy and X-ray crystallography . For the compound of interest, similar analytical techniques would likely reveal the arrangement of atoms and the presence of any significant intermolecular interactions.

Chemical Reactions Analysis

The reactivity of benzodiazepine compounds can be influenced by various substituents. For example, treatment of a hydroxy benzodiazepine with different tosylates resulted in products with varying alkyl substituents, which in turn affected their molecular structures and crystal assembly modes . This suggests that the compound may also undergo reactions that could modify its structure and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepines can be quite diverse, depending on their specific substituents and molecular conformations. The crystal and molecular structures of these compounds, as well as their intermolecular interactions, can significantly influence their physical properties, such as solubility and melting points . Chemical properties, such as reactivity and stability, can be inferred from spectroscopic data and the nature of the substituents present in the molecule .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

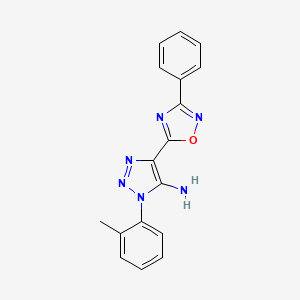

Diazepine Synthesis and Bromination : Diazepines, including compounds similar to the one , are synthesized through specific halogenation processes. For example, 2,3-dihydro-1H-1,4-diazepines are generally brominated at the 6-position, demonstrating the reactivity of these compounds in chemical synthesis (Gorringe et al., 1969).

Structural Analysis and Receptor Affinity : Studies have shown that the condensation of specific dihydrodiazepines with aromatic aldehydes yields compounds with potential central nervous system receptor affinities, indicating their importance in neurological research (Pavlovsky et al., 2007).

Cytotoxicity and Enzyme Inhibition : Certain palladacycles synthesized from benzodiazepine derivatives, similar to the compound , have been evaluated for their cytotoxic properties and potential as enzyme inhibitors, highlighting their relevance in cancer research (Spencer et al., 2009).

Chemical Properties and Reactions

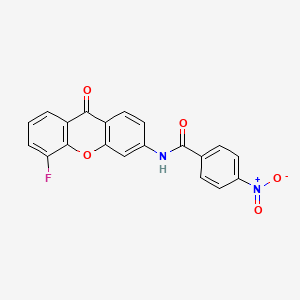

Alkaline Hydrolysis Mechanisms : Research on diazepam, a benzodiazepine derivative, provides insights into the mechanisms of hydrolysis in alkaline conditions, which can be relevant for understanding the chemical behavior of similar compounds (Yang, 1998).

Synthesis and Spectral Properties : Studies have synthesized various benzodiazepin-2-ones and analyzed their spectral properties, which are crucial for identifying and characterizing similar chemical compounds (Cortés et al., 2002).

Stereochemistry and Molecular Conformation : Investigations into the stereochemistry of benzodiazepine derivatives provide valuable information about their molecular conformations and potential chemical interactions (Wang et al., 2001).

Potential Pharmacological Applications

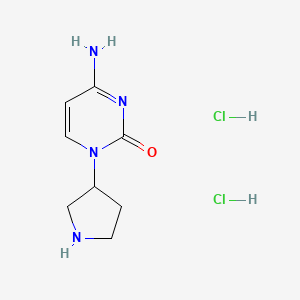

Receptor Binding Affinity Studies : Some benzodiazepines demonstrate high affinity for certain receptors in the central nervous system, suggesting potential pharmacological applications in neurology and psychiatry (Neumeyer et al., 1991).

Novel Anticonvulsant Derivatives : Synthesis of novel benzodiazepine derivatives with potential anticonvulsant properties indicates their possible use in treating seizures and related disorders (Rashida et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds with a 1,4-benzodiazepine ring system have been known to interact with cholecystokinin (cck) receptors . CCK is a gastrointestinal peptide hormone that plays a key role in various physiological processes, including pancreatic and biliary secretion, gall bladder contraction, and gut motility .

Mode of Action

Compounds with a similar 1,4-benzodiazepine structure have been designed as agonists or antagonists of the peripheral (cck-a) and central (cck-b) receptor subtypes .

Biochemical Pathways

Given its potential interaction with cck receptors, it may influence pathways related to pancreatic and biliary secretion, gall bladder contraction, and gut motility .

Pharmacokinetics

Studies of pharmacokinetics and drug metabolism of similar compounds have been reported .

Result of Action

Based on its potential interaction with cck receptors, it may influence physiological processes such as pancreatic and biliary secretion, gall bladder contraction, and gut motility .

Eigenschaften

IUPAC Name |

7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrCl2N2O2/c23-14-6-9-19-17(10-14)21(13-4-2-1-3-5-13)27(12-20(28)26-19)22(29)16-11-15(24)7-8-18(16)25/h1-11,21H,12H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNLZDKWLYXMGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrCl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)

![2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide](/img/structure/B2502072.png)

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)

![N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2502078.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2502080.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)